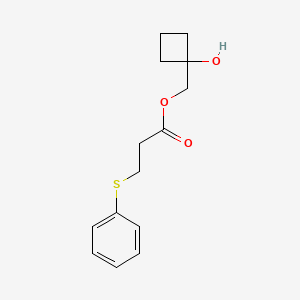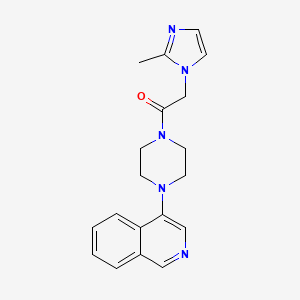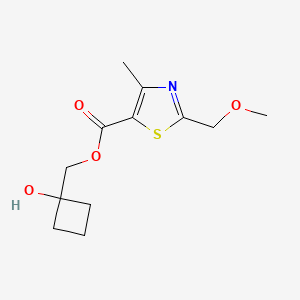![molecular formula C15H24N2O5 B6975929 tert-butyl (2R)-2-[(4,4-dimethyl-2-oxooxolan-3-yl)carbamoyl]azetidine-1-carboxylate](/img/structure/B6975929.png)
tert-butyl (2R)-2-[(4,4-dimethyl-2-oxooxolan-3-yl)carbamoyl]azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl (2R)-2-[(4,4-dimethyl-2-oxooxolan-3-yl)carbamoyl]azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine carboxylates. This compound is characterized by its unique structure, which includes a tert-butyl group, an azetidine ring, and a carbamoyl group attached to a dimethyl-substituted oxolane ring. It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-[(4,4-dimethyl-2-oxooxolan-3-yl)carbamoyl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an isocyanate or a carbamoyl chloride.
Attachment of the Oxolane Ring: The oxolane ring can be attached through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the oxolane moiety.
tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group, typically using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
tert-butyl (2R)-2-[(4,4-dimethyl-2-oxooxolan-3-yl)carbamoyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring or the azetidine ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
tert-butyl (2R)-2-[(4,4-dimethyl-2-oxooxolan-3-yl)carbamoyl]azetidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of tert-butyl (2R)-2-[(4,4-dimethyl-2-oxooxolan-3-yl)carbamoyl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
類似化合物との比較
tert-butyl (2R)-2-[(4,4-dimethyl-2-oxooxolan-3-yl)carbamoyl]azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl (2R)-2-[(4,4-dimethyl-2-oxooxolan-3-yl)carbamoyl]pyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
tert-butyl (2R)-2-[(4,4-dimethyl-2-oxooxolan-3-yl)carbamoyl]piperidine-1-carboxylate: Contains a piperidine ring, which may result in different chemical and biological properties.
特性
IUPAC Name |
tert-butyl (2R)-2-[(4,4-dimethyl-2-oxooxolan-3-yl)carbamoyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5/c1-14(2,3)22-13(20)17-7-6-9(17)11(18)16-10-12(19)21-8-15(10,4)5/h9-10H,6-8H2,1-5H3,(H,16,18)/t9-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYOBSFYSYPHFS-YHMJZVADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1NC(=O)C2CCN2C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COC(=O)C1NC(=O)[C@H]2CCN2C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 4-[2-[2-(2-hydroxypropanoylamino)phenoxy]ethyl]piperazine-1-carboxylate](/img/structure/B6975863.png)
![4-[5-Chloro-2-(trifluoromethyl)phenyl]sulfonylmorpholine-2-carboxylic acid](/img/structure/B6975871.png)
![[(2S,3S)-3-amino-2-(2-methoxyphenyl)piperidin-1-yl]-(5-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B6975877.png)
![N-[3-(aminomethyl)-5-methylphenyl]-2-(1,4-dithian-2-yl)acetamide](/img/structure/B6975879.png)

![2-(2-Methylimidazol-1-yl)-1-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]ethanone](/img/structure/B6975893.png)
![2-(1,4-dithian-2-yl)-N-[3-(methylaminomethyl)phenyl]acetamide](/img/structure/B6975896.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(2-methylimidazol-1-yl)ethanone](/img/structure/B6975898.png)
![2-(2-Methylimidazol-1-yl)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B6975901.png)

![2-(2-Methylimidazol-1-yl)-1-[4-[1-(1,3-thiazol-2-yl)ethyl]piperazin-1-yl]ethanone](/img/structure/B6975920.png)
![2-[Benzyl(methyl)amino]ethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6975926.png)

![tert-butyl N-[(3S,4S)-1-(3-amino-3-oxopropanoyl)-4-(4-fluorophenyl)piperidin-3-yl]carbamate](/img/structure/B6975934.png)
